

Immunotoxicity of Tripropyltin and related organotins

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Compound of Interest		
Compound Name:	Tripropyltin	
Cat. No.:	B15187550	Get Quote

An In-depth Technical Guide on the Immunotoxicity of **Tripropyltin** and Related Organotins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds (OTCs), a class of organometallic chemicals, have seen widespread use in industrial and agricultural applications, including as stabilizers in plastics, as pesticides, and in antifouling paints for marine vessels.[1][2][3] Trisubstituted organotins like **tripropyltin** (TPT), tributyltin (TBT), and triphenyltin (TPT) are particularly noted for their biocidal properties and significant toxicity.[4][5] A growing body of evidence has identified the immune system as a primary target for these compounds, leading to a range of immunotoxic effects from immunosuppression to chronic inflammation.[3][6][7][8] This guide provides a comprehensive technical overview of the immunotoxicity of TPT and related organotins, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, outlining common experimental protocols, and visualizing critical signaling pathways.

Mechanisms of Organotin-Induced Immunotoxicity

The immunotoxic effects of organotins are multifaceted, stemming from their ability to disrupt fundamental cellular processes within immune cells. The primary mechanisms include the induction of apoptosis, the generation of oxidative stress, interference with critical intracellular signaling cascades, and modulation of cytokine production.

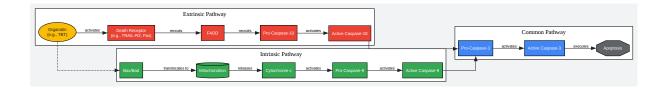


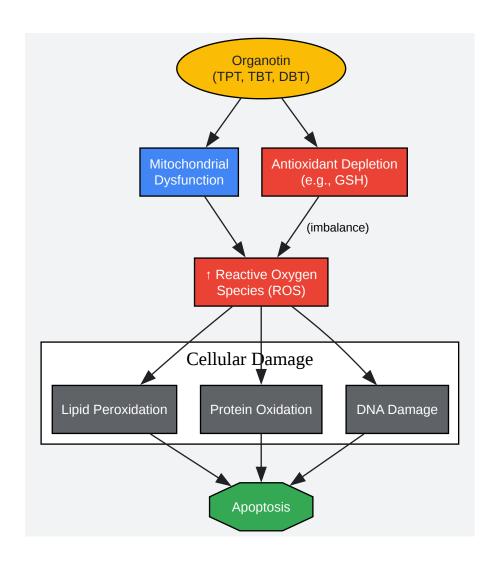
Apoptosis Induction in Immune Cells

A hallmark of organotin immunotoxicity is the induction of apoptosis, or programmed cell death, particularly in thymocytes and lymphocytes.[9][10][11] This leads to thymus atrophy and a reduction in circulating lymphocytes, compromising the adaptive immune response.[3][11][12] Organotins trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

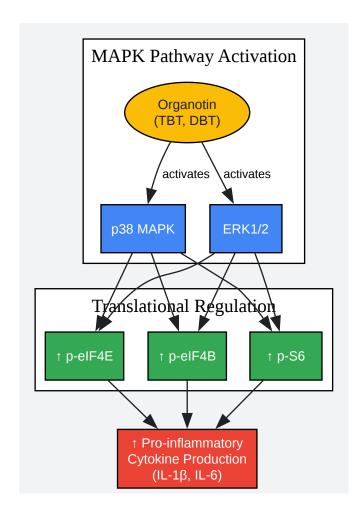
- Intrinsic Pathway: Organotins disrupt mitochondrial function by increasing the permeability of
 the mitochondrial membrane.[10][13] This is associated with the translocation of proapoptotic proteins like Bax and Bad from the cytosol to the mitochondria.[13] The
 subsequent release of cytochrome c into the cytoplasm activates a cascade of caspases,
 including caspase-9 and the executioner caspase-3, leading to cell death.[10][14]
- Extrinsic Pathway: Studies involving TBT have shown that it can activate the death-inducing signaling complex.[15] This pathway involves death receptors like Fas and the recruitment of adaptor proteins such as FADD.[11][15] Notably, TBT has been shown to recruit and activate caspase-10, an initiator caspase in the extrinsic pathway, upstream of mitochondrial involvement.[15][16] Inhibition of caspase-10 can prevent TBT-induced apoptosis.[15]



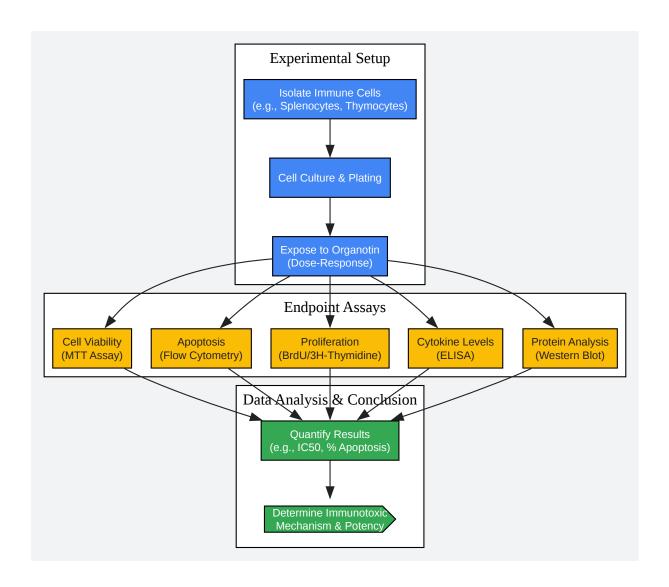












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Foundational & Exploratory





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